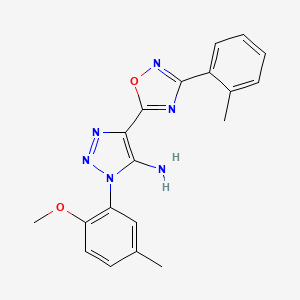

![molecular formula C21H17N3O5S B2510852 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 476298-62-1](/img/structure/B2510852.png)

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is a derivative of thiazole-based acetamide. Thiazole acetamides are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and antioxidant properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of related thiazole acetamide compounds typically involves the refluxing of benzothiazoles with acetic acid or other acylating agents. For instance, a series of N-(4-aryl-1,3-thiazol-2-yl)acetamides were synthesized and evaluated for their biological activities . Although the exact synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is not described, it is likely to follow similar synthetic routes involving the acylation of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole acetamides is characterized by the presence of hydrogen bonding and various dihedral angles between the rings in the molecules. For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, which can affect the molecule's overall conformation and properties . The specific molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide would need to be determined experimentally to provide a detailed analysis.

Chemical Reactions Analysis

Thiazole acetamides can participate in various chemical reactions, primarily due to their amide functional group. The amide group can act as a hydrogen bond donor or acceptor, which plays a significant role in the formation of supramolecular assemblies and crystal packing . The reactivity of the specific compound would be influenced by the substituents on the thiazole ring and the additional isoindolinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides are influenced by their molecular structure and the nature of their substituents. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides are affected by the substituents on the benzothiazole moiety, which can lead to different hydrogen-bonded assemblies and photophysical behaviors . The antioxidant and anti-inflammatory activities of similar compounds have been evaluated, showing that specific derivatives possess excellent activities due to their structural features . The exact physical and chemical properties of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide would require experimental determination to provide a comprehensive analysis.

Applications De Recherche Scientifique

Anticonvulsant Activities

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide and its derivatives have been extensively studied for their anticonvulsant properties. Researchers have synthesized various derivatives of this compound and evaluated them for their efficacy in preventing seizures. For instance:

- Anticonvulsant Derivatives Synthesis: A study demonstrated the design and synthesis of derivatives of this compound, highlighting their ability to inhibit seizure spread, as indicated by the maximal electroshock seizure (MES) test in mice (Nikalje, Khan, & Ghodke, 2011).

- Anticonvulsant Properties and SAR: Another research explored the synthesis, structure-activity relationship (SAR), and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying compounds as high-affinity inhibitors of kynurenine 3-hydroxylase, which can be related to anticonvulsant activities (Röver et al., 1997).

- Efficacy in Seizure Models: Investigations have also shown that compounds related to this chemical structure are effective in various seizure models, further emphasizing the anticonvulsant potential of these compounds (King et al., 2011).

Radiomodulatory Effects

Some derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide have been studied for their radiomodulatory effects, particularly in the context of reducing the damaging effects of radiation:

- Radioprotection and Antioxidant Activity: A study synthesized new quinazolinone derivatives with a benzenesulfonamide moiety and evaluated their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). One particular compound demonstrated significant radioprotective effects and antioxidant activity in vitro and in vivo, suggesting potential therapeutic applications in mitigating radiation-induced damage (Soliman et al., 2020).

Propriétés

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S/c1-28-16-8-7-12(9-17(16)29-2)15-11-30-21(22-15)23-18(25)10-24-19(26)13-5-3-4-6-14(13)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBYEHLBBWDOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)

![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)

![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)